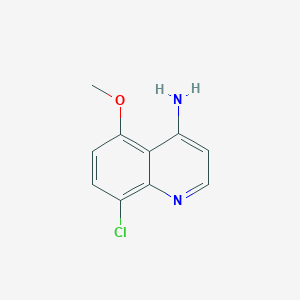
4-Amino-8-chloro-5-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-chloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-8-chloro-5-methoxyquinoline can be synthesized using various methods. One common approach involves the use of 5-chloro-2-nitroaniline as a starting material. The synthesis typically includes steps such as nitration, reduction, and methoxylation . The reaction conditions often involve the use of solvents like acetone and reagents such as sodium hydroxide and methyl sulfate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous-flow setups can enhance productivity and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-chloro-5-methoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
4-Amino-8-chloro-5-methoxyquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-8-chloro-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-Amino-8-chloro-5-methoxyquinoline.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1189107-40-1 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
8-chloro-5-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-3-2-6(11)10-9(8)7(12)4-5-13-10/h2-5H,1H3,(H2,12,13) |
InChI Key |
XZHNAXFYPMWXBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




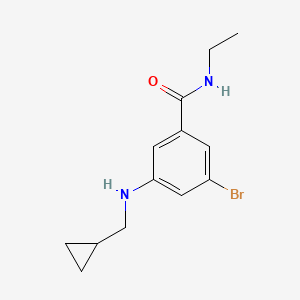
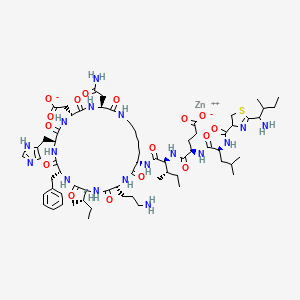
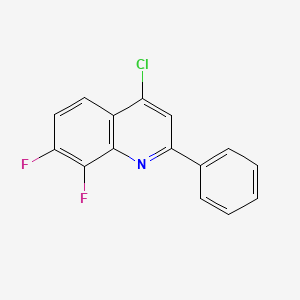
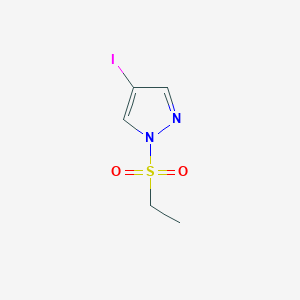

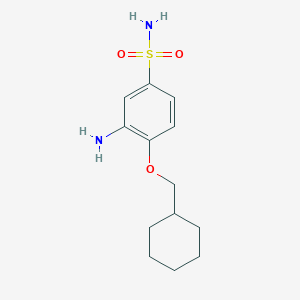
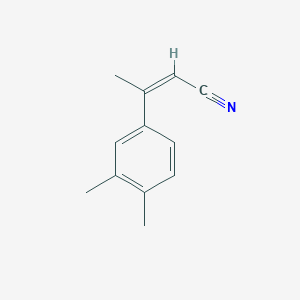
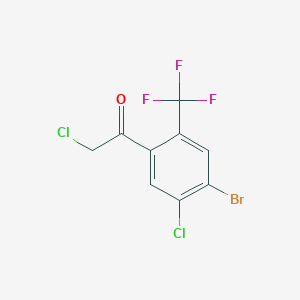
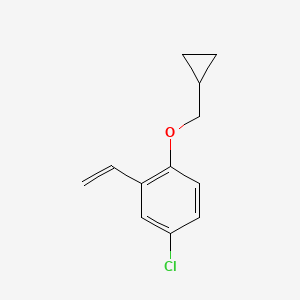
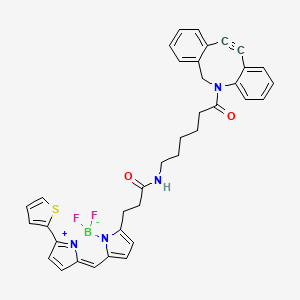
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)

